Oxaziridine-2-carbaldehyde
CAS No.: 88673-08-9
Cat. No.: VC19284547
Molecular Formula: C2H3NO2
Molecular Weight: 73.05 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 88673-08-9 |
---|---|
Molecular Formula | C2H3NO2 |
Molecular Weight | 73.05 g/mol |
IUPAC Name | oxaziridine-2-carbaldehyde |
Standard InChI | InChI=1S/C2H3NO2/c4-1-3-2-5-3/h1H,2H2 |
Standard InChI Key | PSEPJBDNXOQXTN-UHFFFAOYSA-N |
Canonical SMILES | C1N(O1)C=O |
Introduction
Structural and Electronic Characteristics
Molecular Architecture
Oxaziridine-2-carbaldehyde (molecular formula: C₃H₃NO₂, molecular weight: 100.07 g/mol) consists of a three-membered oxaziridine ring with a formyl group (-CHO) attached to the carbon atom adjacent to the nitrogen and oxygen atoms. The ring’s inherent strain, arising from bond angles deviating significantly from ideal tetrahedral geometry, contributes to its reactivity. The nitrogen atom adopts a pyramidal configuration (sum of bond angles: ~292°), contrasting the planar geometry observed in less-strained amines .
Table 1: Key Structural Parameters
Parameter | Value | Method/Source |
---|---|---|
N–O Bond Length | 1.604 Å | Computational (B3LYP) |
C=O Bond Length | 1.177 Å | Experimental |
Ring Strain Energy | 36.7 kcal/mol | CBS-QB3 Calculation |
Electronic Properties
Natural Bond Orbital (NBO) analysis reveals significant electron donation from the nitrogen and oxygen lone pairs into the π* orbital of the formyl group, stabilizing the molecule despite its strain . The configurational stability of the oxaziridine ring is attributed to a high inversion barrier (25–32 kcal/mol), allowing isolation of diastereomers at ambient temperatures.
Synthesis and Methodological Advances
Classical Oxidation of Imines
The most established synthesis involves oxidizing N-substituted imines with peracids such as mCPBA. For example, Ogata and Sawaki demonstrated that N-alkyl imines react with mCPBA in dichloromethane at -20°C to yield oxaziridines in 60–85% yields . This method’s efficacy stems from the electrophilic nature of the peracid, which facilitates oxygen insertion into the C=N bond.
Table 2: Representative Synthetic Conditions
Substrate | Oxidizing Agent | Temperature | Yield (%) |
---|---|---|---|
N-Tosyl Imine | mCPBA | -20°C | 78 |
N-Allyl Imine | Oxone® | 0°C | 65 |
N-Sulfonyl Imine | Chiral Peracid | RT | 52 |
Enantioselective Approaches
The Jørgensen group achieved asymmetric synthesis using chiral Brønsted base catalysts, enabling the production of enantiomerically enriched oxaziridines (up to 92% ee) . This advancement is critical for pharmaceutical applications, where stereochemical purity is paramount.
Reactivity and Applications
Oxidizing Capabilities
N-Sulfonyl derivatives of Oxaziridine-2-carbaldehyde, termed Davis oxaziridines, are potent electrophilic oxidants. They facilitate epoxidation of alkenes and hydroxylation of enolates under mild conditions, bypassing the need for transition-metal catalysts .
Cycloaddition Reactions
The compound’s strained ring participates in [2+1] cycloadditions with unsaturated systems. For instance, reaction with carbon dioxide under photochemical conditions forms 3-oxaziridinone derivatives, albeit with higher strain energy (47 kcal/mol for α-lactone vs. 36.7 kcal/mol for oxaziridinone) .
Comparative Analysis with Related Heterocycles
Strain Energy Trends
Oxaziridine-2-carbaldehyde exhibits lower strain energy compared to α-lactones (47 kcal/mol) and α-lactams (55 kcal/mol), attributed to delocalization of electron density across the N–O–C framework . This reduced strain enhances its stability and shelf life.
Table 3: Strain Energy Comparison
Compound | Strain Energy (kcal/mol) |
---|---|
Oxaziridine-2-carbaldehyde | 36.7 |
Aziridine | 27.0 |
α-Lactone | 47.0 |
α-Lactam | 55.0 |
Reactivity vs. Aziridines
Unlike aziridines, which undergo ring-opening via nucleophilic attack, Oxaziridine-2-carbaldehyde preferentially participates in oxidation and cycloaddition reactions due to its electrophilic oxygen atom .
Recent Advances and Future Directions
Computational Insights
Density Functional Theory (DFT) studies have mapped the reaction pathways for CO₂ cycloaddition, revealing barrierless formation of 3-oxaziridinones at cryogenic temperatures . These findings underscore the compound’s utility in green chemistry applications.
Pharmaceutical Relevance
Ongoing research explores Oxaziridine-2-carbaldehyde as a precursor to bioactive molecules, including antiviral agents and enzyme inhibitors. Its ability to transfer oxygen atoms selectively positions it as a candidate for prodrug activation.
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